molecular formula C18H18Cl3N3O B2745131 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide CAS No. 329079-92-7

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2745131
CAS No.: 329079-92-7
M. Wt: 398.71
InChI Key: AAFWOAWIKAWFFX-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an acetamide group substituted with a 3,4-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of 3-chlorophenylpiperazine with 3,4-dichlorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The pathways involved include the inhibition of specific enzymes and the alteration of signal transduction processes, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide
  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide
  • 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)acetamide

Uniqueness

What sets 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide apart from similar compounds is its specific substitution pattern, which influences its binding affinity and selectivity for certain biological targets. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3N3O/c19-13-2-1-3-15(10-13)24-8-6-23(7-9-24)12-18(25)22-14-4-5-16(20)17(21)11-14/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFWOAWIKAWFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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